molecular formula C23H26N4O3S B2992640 4-methoxy-2,5-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 1171679-01-8

4-methoxy-2,5-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2992640
CAS No.: 1171679-01-8
M. Wt: 438.55
InChI Key: WJZRELIECHLYHV-UHFFFAOYSA-N
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Description

4-methoxy-2,5-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a sulfonamide group attached to a benzene ring, further substituted with methoxy, dimethyl, and pyrrolidinyl-pyridazinyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Scientific Research Applications

4-methoxy-2,5-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for developing new antibiotics.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Future Directions

Compounds with a pyrrolidine ring are of great interest in drug discovery due to their potential for treating human diseases . Future research could focus on further exploring the pharmacophore space and investigating the influence of steric factors on biological activity .

Preparation Methods

The synthesis of 4-methoxy-2,5-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves multiple steps, typically starting with the preparation of the core benzene sulfonamide structure. The synthetic route may include:

    Nitration and Reduction: The initial benzene ring undergoes nitration followed by reduction to introduce amino groups.

    Sulfonation: The amino group is then sulfonated to form the sulfonamide.

    Substitution Reactions: Methoxy and dimethyl groups are introduced through electrophilic aromatic substitution reactions.

    Coupling Reactions: The pyrrolidinyl-pyridazinyl moiety is attached using coupling reactions, such as Suzuki or Stille coupling, under specific conditions involving palladium catalysts and appropriate ligands.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-methoxy-2,5-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution can introduce additional substituents on the benzene ring.

    Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-methoxy-2,5-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide group but different substituents.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease, with a different aromatic structure.

    Sulfadiazine: Another antibiotic with a simpler structure compared to the compound .

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-16-15-22(17(2)14-21(16)30-3)31(28,29)26-19-8-6-18(7-9-19)20-10-11-23(25-24-20)27-12-4-5-13-27/h6-11,14-15,26H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZRELIECHLYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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